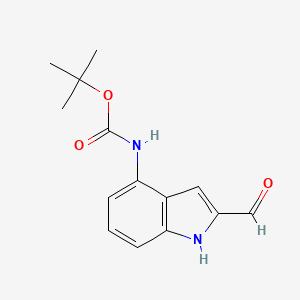

tert-butylN-(2-formyl-1H-indol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and their wide range of biological activities

Preparation Methods

The synthesis of tert-butylN-(2-formyl-1H-indol-4-yl)carbamate typically involves several steps starting from commercially available materials. One common synthetic route includes the following steps :

Starting Material: The synthesis begins with 4-bromo-1H-indole.

Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.

Protection: The intermediate is then converted to its N-Boc derivative.

Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain an alcohol.

Protection of Hydroxy Group: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.

Final Product:

Chemical Reactions Analysis

tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution :

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The indole ring allows for electrophilic substitution reactions, which can introduce various substituents at different positions on the ring.

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, n-butyllithium (n-BuLi) for deprotonation, and dimethylformamide (DMF) for formylation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate has several scientific research applications :

Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.

Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.

Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products.

Mechanism of Action

The mechanism of action of tert-butylN-(2-formyl-1H-indol-4-yl)carbamate involves its interaction with specific molecular targets and pathways :

Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

Pathways: It may influence signaling pathways involved in cell growth, inflammation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate can be compared with other indole derivatives :

tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: This compound has a similar indole structure but differs in the position and type of substituents.

tert-Butyl 4-formyl-3-pyridinylcarbamate: Another related compound with a pyridine ring instead of an indole ring.

tert-Butyl 4-formyl-2-pyridinylcarbamate: Similar to the previous compound but with a different substitution pattern on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Biological Activity

Tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the indole moiety and the tert-butyl group, suggest diverse therapeutic applications, particularly in medicinal chemistry.

Anti-inflammatory Activity

Preliminary studies indicate that tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate exhibits significant anti-inflammatory properties . Research has shown that it can modulate cytokine levels in astrocytes, which may offer protective effects against neurodegenerative diseases associated with amyloid-beta toxicity. This modulation is crucial for managing conditions such as Alzheimer's disease, where inflammation plays a significant role in pathology.

Neuroprotective Effects

The compound has also demonstrated neuroprotective effects , potentially by inhibiting neuroinflammatory pathways. This could be beneficial in treating various neurodegenerative disorders, suggesting that further investigation into its mechanism of action is warranted.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Tert-butyl N-(3-formylindole) | Indole ring with a different position | Potential anti-cancer properties |

| Tert-butyl N-(2-acetylindole) | Acetyl instead of formyl | Antimicrobial activity |

| Tert-butyl N-(5-formylnaphthalen-1-yl) | Naphthalene ring system | Known for anti-inflammatory effects |

Tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate stands out due to its specific combination of neuroprotective and anti-inflammatory properties, making it a promising candidate for further research in therapeutic applications.

Understanding the biological activity of this compound necessitates exploring its interactions with biological targets. Studies focusing on how tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate interacts with cellular pathways are essential for elucidating its mechanism of action. This includes investigations into its binding affinity to receptors involved in neuroinflammation and cancer progression.

Case Studies and Research Findings

While direct case studies on tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate are sparse, related research highlights the broader category of indole derivatives:

- Neuroprotection : A study demonstrated that certain indole derivatives reduced oxidative stress in neuronal cells, indicating a protective mechanism against neurotoxic agents.

- Anticancer Activity : Research on structurally similar compounds revealed significant cytotoxic effects against various cancer cell lines, reinforcing the potential of indole-based compounds in oncology.

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-12-6-4-5-11-10(12)7-9(8-17)15-11/h4-8,15H,1-3H3,(H,16,18) |

InChI Key |

OLJRCKGTMWCZLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1C=C(N2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.